molecular formula C12H15N3O B13428608 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Cat. No.: B13428608
M. Wt: 217.27 g/mol
InChI Key: SUQMLFHZWTUJHU-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes an isobutyl group, a pyridinyl group, and a hydroxyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters or diketones in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol has found applications in various fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
  • 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile
  • 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-amine

Comparison: 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, such as the carbaldehyde or carbonitrile derivatives, the hydroxyl group allows for additional hydrogen bonding and can influence the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyridin-2-yl-1H-pyrazol-3-one

InChI

InChI=1S/C12H15N3O/c1-9(2)8-15-12(16)7-11(14-15)10-5-3-4-6-13-10/h3-7,9,14H,8H2,1-2H3

InChI Key

SUQMLFHZWTUJHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C=C(N1)C2=CC=CC=N2

Origin of Product

United States

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